ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate
Description
ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate is a complex organic compound with a unique structure that combines various functional groups, including an ester, sulfonamide, and aromatic rings
Properties
IUPAC Name |
ethyl 3-[[3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-4-16-9-11-19(12-10-16)25(3)32(28,29)20-13-14-31-21(20)22(26)24-18-8-6-7-17(15-18)23(27)30-5-2/h6-15H,4-5H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQDFSOQDQHYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the 2-thienylcarbonyl chloride intermediate through the reaction of thiophene with a chlorinating agent such as thionyl chloride.
Coupling with 4-Ethylphenylamine: The thienyl intermediate is then reacted with 4-ethylphenylamine in the presence of a base like triethylamine to form the corresponding sulfonamide.
Esterification: The final step involves the esterification of the sulfonamide with ethyl 3-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[(3-{[(4-methylphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate
- Ethyl 3-{[(3-{[(4-ethylphenyl)(ethyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate
Uniqueness
ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate is unique due to the specific combination of functional groups and the spatial arrangement of its atoms
Biological Activity
Ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings, supported by data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C22H26N2O3S
- IUPAC Name : this compound
This compound features a thiophene ring, which is known for its diverse biological properties, combined with a sulfamoyl group that enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The sulfamoyl group is particularly significant as it can interact with various receptors and enzymes, potentially leading to:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : PTPs play a crucial role in regulating cellular signaling pathways. Inhibitors of PTPs have been shown to enhance insulin signaling and reduce glucose levels in diabetic models .
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Antidiabetic Effects
In one study, compounds structurally related to this compound were evaluated for their effects on glucose metabolism. The results indicated that these compounds improved insulin sensitivity and reduced blood glucose levels in diabetic animal models .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. For instance, derivatives exhibiting similar functional groups showed significant antibacterial activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
Data Table: Comparative Biological Activity
Q & A
Q. What are the recommended synthetic routes for ethyl 3-{3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of thiophene-amide derivatives typically involves coupling sulfamoyl groups to a thiophene core followed by amidation. A general procedure (applicable to analogous compounds) includes:
- Step 1: Reacting a thiophene-2-carboxylic acid derivative with sulfamoyl chloride in 1,4-dioxane under reflux (70–80°C) to introduce the sulfamoyl group .
- Step 2: Amidation via activation of the carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF, followed by coupling with ethyl 3-aminobenzoate .
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfamoyl chloride) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target ≥95% purity .
- Structural Confirmation:
- NMR: Compare H and C NMR spectra with computational predictions (e.g., ACD/Labs or ChemDraw). Key peaks: thiophene protons (~6.8–7.5 ppm), sulfamoyl NH (~8.5 ppm), and ester carbonyl (~170 ppm) .
- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for sulfamoyl-thiophene derivatives?
Methodological Answer: Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurities. To address this:
- Dose-Response Studies: Perform IC assays across multiple concentrations (0.1–100 µM) in standardized cell lines (e.g., HeLa or MCF-7) .
- Impurity Profiling: Use LC-MS to identify trace byproducts (e.g., hydrolyzed ester or desulfonated analogs) that may interfere with bioactivity .
- Comparative Studies: Test the compound alongside structurally validated controls (e.g., ethyl benzoate derivatives lacking the sulfamoyl group) to isolate functional group contributions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to sulfotransferases or cytochrome P450 enzymes. Key parameters:
- Grid box centered on the catalytic site (PDB: 1LS6 for sulfotransferases).
- Flexible ligand docking with AMBER force fields .
- DFT Calculations: Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and stability of the sulfamoyl-thiophene moiety .
Q. What experimental designs are suitable for probing the herbicidal potential of this compound?
Methodological Answer: Given structural similarity to sulfonylurea herbicides (e.g., thifensulfuron-methyl ):
- Enzyme Inhibition Assays: Test inhibition of acetolactate synthase (ALS) using a colorimetric assay with pyruvate as substrate .
- Greenhouse Trials: Apply the compound (0.1–10 mg/L) to model weeds (e.g., Arabidopsis thaliana) and monitor growth inhibition over 14 days. Include adjuvant controls (e.g., methylated seed oil) to assess formulation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
